molecular formula C8H6N4O B13295832 2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde

2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13295832
M. Wt: 174.16 g/mol
InChI Key: PJUDBKJXRXCNBT-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, which is then reacted with a pyrimidine derivative under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in toluene.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include key biochemical processes essential for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-1-YL)pyridine
  • 2-(1H-Pyrazol-1-YL)quinoline
  • 2-(1H-Pyrazol-1-YL)benzaldehyde

Uniqueness

2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to its dual-ring structure, which combines the properties of both pyrazole and pyrimidine rings. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives .

Biological Activity

2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula: C7H7N3O
  • Molecular Weight: 149.15 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes, particularly those involved in nucleotide synthesis and metabolism. For instance, it has shown potential as a selective inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells .

Anticancer Activity

Several studies have reported the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Reference
MCF712.50
A54926.00
HepG20.71

The compound exhibits a mechanism that likely involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. It has shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

A notable study involved the synthesis and evaluation of derivatives of pyrazolo[1,5-a]pyrimidines, including this compound. The derivatives were assessed for their anticancer activity against multiple cell lines, revealing structure-activity relationships that could guide future drug design .

Another case study highlighted the compound's role in inhibiting COX enzymes, which are implicated in inflammatory processes. The findings indicated that certain derivatives exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-pyrazol-1-ylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H6N4O/c13-6-7-4-9-8(10-5-7)12-3-1-2-11-12/h1-6H

InChI Key

PJUDBKJXRXCNBT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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